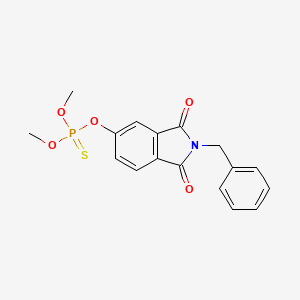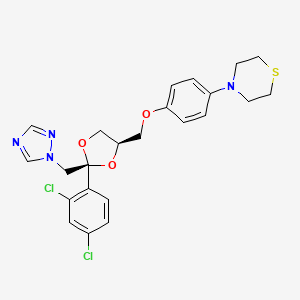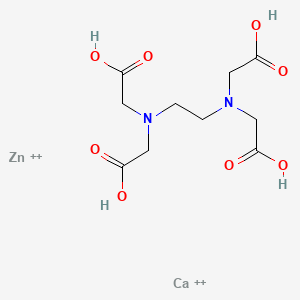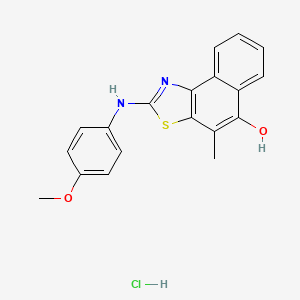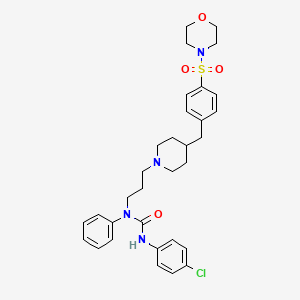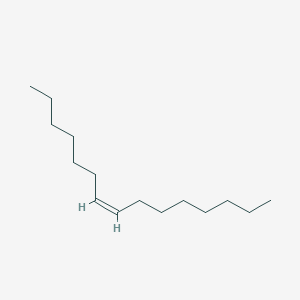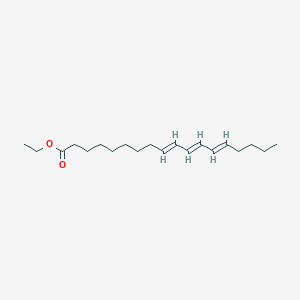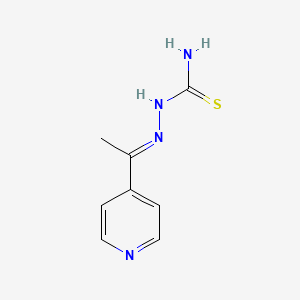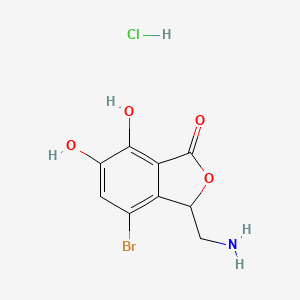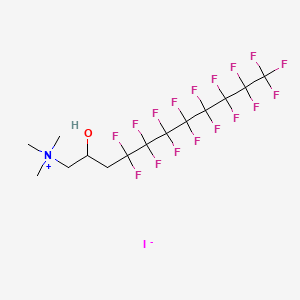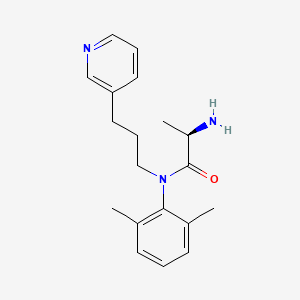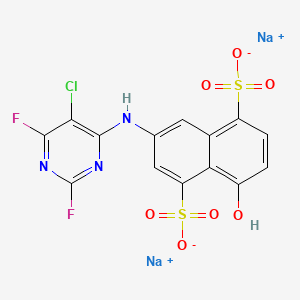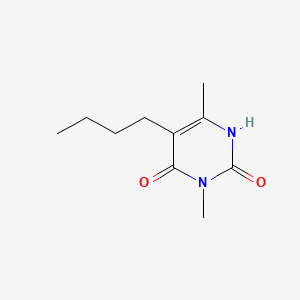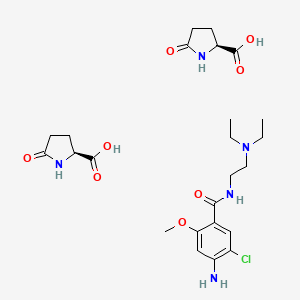
Einecs 301-465-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 301-465-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of Einecs 301-465-5 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Chemical Reactions Analysis
Einecs 301-465-5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Einecs 301-465-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of Einecs 301-465-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes within the organism .
Comparison with Similar Compounds
Einecs 301-465-5 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8:
Einecs 234-985-5: Bismuth tetroxide, which has distinct uses in industry and research.
Einecs 239-934-0: Mercurous oxide, another compound with unique chemical reactions and applications.
Properties
CAS No. |
94021-72-4 |
|---|---|
Molecular Formula |
C24H36ClN5O8 |
Molecular Weight |
558.0 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H22ClN3O2.2C5H7NO3/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;2*7-4-2-1-3(6-4)5(8)9/h8-9H,4-7,16H2,1-3H3,(H,17,19);2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |
InChI Key |
FYAHTHOQPKDGPL-YHUPNWGDSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


